molecular formula C5H10ClNO B1395332 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1354952-28-5

2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride

Cat. No. B1395332
CAS RN: 1354952-28-5
M. Wt: 135.59 g/mol
InChI Key: LSXYMAXTOFOAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a chemical compound with the molecular formula C5H10ClNO . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride has been analyzed in various studies . The exact details of the molecular structure analysis are not available in the search results.


Physical And Chemical Properties Analysis

2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride has a molecular weight of 135.59 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 and a complexity of 84.1 . Its exact mass and monoisotopic mass are 135.0450916 g/mol . The topological polar surface area is 21.3 Ų .

Scientific Research Applications

Synthesis and Structural Diversity

2-Oxa-5-azabicyclo[4.1.0]heptane and its derivatives have been explored extensively in scientific research for their potential in synthesizing structurally diverse and bioactive compounds. Garsi et al. (2022) developed a synthetic approach to create disubstituted derivatives of 2-oxa-5-azabicyclo[2.2.1]heptanes, offering a platform for the synthesis of backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022). Similarly, Sladojevich et al. (2008) described a strategy to synthesize novel scaffolds based on the 2-oxa-5-azabicyclo[4.1.0]heptane structure, highlighting its potential in constructing diversified libraries of compounds (Sladojevich et al., 2008).

Anti-Tumor Activity

A significant area of research for 2-oxa-5-azabicyclo[4.1.0]heptane derivatives involves exploring their potential as anti-tumor agents. Singh and Micetich (2003) reported the synthesis of oxapenam derivatives showing promising antitumor activity, with some compounds exhibiting strong cytotoxicity against specific cell lines (Singh & Micetich, 2003).

Medicinal Chemistry and Drug Design

The synthesis of bridged bicyclic morpholine amino acids using 2-oxa-5-azabicyclo[4.1.0]heptane is a key focus in medicinal chemistry. Kou et al. (2017) synthesized novel morpholine amino acids that could serve as compact modules in medicinal chemistry to potentially modulate the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Cycloisomerization and Chemical Synthesis

Research by Miege et al. (2010) demonstrated the gold-catalyzed cycloisomerization of specific compounds to synthesize 3-oxa- and 3-azabicyclo[4.1.0]heptanes, which are useful in the synthesis of diverse chemical structures (Miege et al., 2010).

Cysteine Protease Inhibitors

In the field of enzyme inhibition, Zhou et al. (2002) designed and synthesized 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one derivatives as inhibitors for cysteine proteases, demonstrating their potential in therapeutic applications (Zhou et al., 2002).

Conformational Analysis and Stereochemistry

The conformational variety and stereochemistry of 2-oxa-5-azabicyclo[4.1.0]heptane derivatives are crucial for their application in drug design. Studies like that of Rowicki et al. (2019) provided insights into the conformational analysis of these compounds, important for understanding their interaction with biological targets (Rowicki et al., 2019).

properties

IUPAC Name

2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-7-5-3-4(5)6-1;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXYMAXTOFOAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CC2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354952-28-5
Record name 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 3
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 4
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 5
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 6
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.